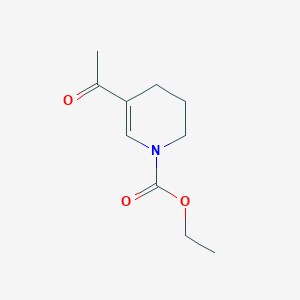
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Übersicht
Beschreibung
((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a chemical compound characterized by its unique structure, which includes a phenylalanine amino acid linked to a 2,5-dimethylphenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine typically involves the reaction of phenylalanine with 2,5-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can target the sulfonyl group, leading to the formation of sulfones or sulfides.
Substitution: The amino group in phenylalanine can participate in substitution reactions, where it can be acylated or alkylated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acyl chlorides, anhydrides, and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfones, sulfides.
Substitution: N-acylphenylalanine, N-alkylphenylalanine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, ((2,5-Dimethylphenyl)sulfonyl)phenylalanine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate protein interactions and enzyme activities. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its ability to interact with biological molecules can be harnessed to design therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals, including dyes, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which ((2,5-Dimethylphenyl)sulfonyl)phenylalanine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The sulfonyl group can act as a leaving group in substitution reactions, while the amino group can participate in forming peptide bonds.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
N-[(2,5-Dimethylphenyl)sulfonyl]glycine
((2,5-Dimethylphenyl)sulfonyl)alanine
Uniqueness: ((2,5-Dimethylphenyl)sulfonyl)phenylalanine stands out due to its phenylalanine moiety, which provides additional functionality compared to glycine or alanine derivatives. This unique structure allows for diverse chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFSJIEQPWNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)






![3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1519534.png)
![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)



![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)

